acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Overview
Description
Acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, pyridine rings, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, functionalization of the pyridine rings, and introduction of the methoxyphenyl group. Common reagents used in these reactions include hydrazine hydrate, thiosemicarbazide, and 4-fluorophenyl hydrazine hydrochlorides in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave irradiation to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and pyridine derivatives .
Scientific Research Applications
Acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous tertiary base with a hetero nucleus, used in the treatment of malaria.
Methoxyphenyl derivatives: Compounds containing a methoxy group attached to a phenyl ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
IUPAC Name |
acetic acid;7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3.C2H4O2/c1-17-6-4-8-25(31-17)33-29(35)26-18(2)32-23-14-21(19-9-11-22(36-3)12-10-19)15-24(34)28(23)27(26)20-7-5-13-30-16-20;1-2(3)4/h4-13,16,21,27,32H,14-15H2,1-3H3,(H,31,33,35);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFSYHEWGSJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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